molecular formula C11H19N2+ B1623929 N-(3-aminopropyl)-N-ethyl-N-phenylamine CAS No. 53606-48-7

N-(3-aminopropyl)-N-ethyl-N-phenylamine

Cat. No. B1623929
CAS RN: 53606-48-7
M. Wt: 179.28 g/mol
InChI Key: GHGKUGQRRXYXEJ-UHFFFAOYSA-O
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Description

“N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine” is a compound that is used as a disinfectant for the food processing industry, institutions, and hospitals . It’s also a reactant used in the synthesis of gluconamide derivatives as cationic surfactants with antimicrobial properties .


Synthesis Analysis

The synthesis of a variety of polyazamacrocyclic compounds comprising structural units of tris (3-aminopropyl)amine (TRPN) and oxadiamines, decorated with one or two fluorophore groups (dansyl or quinoline) at different nitrogen atoms, was carried out using Pd (0)-catalyzed amination .


Molecular Structure Analysis

The molecular formula of “N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine” is C18H41N3 .


Chemical Reactions Analysis

Nanoparticles (NP@SO3H) have been synthesized, well characterized, and explored for the first time, as an efficient and recyclable catalyst for N-formylation of primary amines under mild reaction conditions .


Physical And Chemical Properties Analysis

“N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine” has a boiling point of 182-184 °C (Press: 1 Torr), a density of 0.880, and a vapor pressure of 0Pa at 25℃ .

Scientific Research Applications

Point-of-Care Detection Technologies

N-(3-aminopropyl)-N-ethyl-N-phenylamine and its derivatives are crucial in developing diagnostic tools and sensors. For example, research has led to the creation of probes for detecting biological metabolites in human urine, demonstrating the compound's relevance in point-of-care colorimetric detection technologies. These probes offer excellent sensitivity, selectivity, and rapid response, highlighting potential applications in medical diagnostics and home monitoring (Si-Jia Qin & B. Yan, 2018).

Biotinylation Reagents for Biological Labeling

The compound has been used in synthesizing novel biotinylation reagents, facilitating the development of luminescent markers for biological labeling and imaging studies. This application is particularly relevant in research on proteins and nucleic acids, enabling the visualization of biological processes with high specificity and sensitivity (K. K. Lo et al., 2008).

Synthetic Chemistry and New Psychoactive Substances

In synthetic chemistry, N-(3-aminopropyl)-N-ethyl-N-phenylamine derivatives have been synthesized and characterized for their potential as new psychoactive substances. This research aids in the forensic and legislative challenges posed by the emergence of such compounds, providing insights into their identification and analytical characterization (J. Wallach et al., 2016).

Polymer Functionalization for Biomedical Applications

The chemical modification of polymers using amino compounds, including derivatives of N-(3-aminopropyl)-N-ethyl-N-phenylamine, has shown promise in creating materials with antibacterial, antioxidant, and anticancer properties. These modified polymers are explored for biomedical applications, highlighting the role of such compounds in developing new therapeutic materials (Mohamed A. Abdelwahab et al., 2019).

Drug Discovery and Pharmaceutical Research

In drug discovery, N-(3-aminopropyl)-N-ethyl-N-phenylamine derivatives are used in the design and synthesis of compounds with potential antibacterial and modulatory activities. This research contributes to identifying new therapeutic agents and understanding their mechanisms of action against bacterial pathogens (F. Figueredo et al., 2020).

Safety And Hazards

“N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine” is harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Macrocycles with two TREN moieties and two 2,6-disubstituted pyridines decorated with two 1-naphthyl fluorophores connected by aminomethyl linkers were studied for the complexation with Cu (II) and Zn (II) .

properties

IUPAC Name

N'-ethyl-N'-phenylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-2-13(10-6-9-12)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGKUGQRRXYXEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCN)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminopropyl)-N-ethyl-N-phenylamine

CAS RN

53606-48-7
Record name N-(3-aminopropyl)-N-ethylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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